molecular formula C20H19FN2O3 B11391947 4-butoxy-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide

4-butoxy-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide

Cat. No.: B11391947
M. Wt: 354.4 g/mol
InChI Key: BYWJGXUBVHYKJY-UHFFFAOYSA-N
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Description

4-butoxy-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butoxy group, a fluorophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.

    Attachment of the Butoxy Group: The butoxy group is attached through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Formation of the Benzamide: The final step involves the formation of the benzamide linkage through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols from the corresponding functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the aromatic ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used in substitution reactions, often in the presence of catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-butoxy-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-(3-fluorophenyl)benzamide
  • 4-butoxy-N-(4-fluorophenyl)benzamide
  • 4-butoxy-N-(3-(trifluoromethyl)phenyl)benzamide

Uniqueness

4-butoxy-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. The combination of the butoxy group, fluorophenyl group, and oxazole ring makes this compound particularly interesting for research and development in various fields.

Properties

Molecular Formula

C20H19FN2O3

Molecular Weight

354.4 g/mol

IUPAC Name

4-butoxy-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide

InChI

InChI=1S/C20H19FN2O3/c1-2-3-12-25-17-10-6-15(7-11-17)20(24)22-19-13-18(23-26-19)14-4-8-16(21)9-5-14/h4-11,13H,2-3,12H2,1H3,(H,22,24)

InChI Key

BYWJGXUBVHYKJY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

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